Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate - 5478-84-2

Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Catalog Number: EVT-5044752
CAS Number: 5478-84-2
Molecular Formula: C23H27NO4
Molecular Weight: 381.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • A cyclic diketone: Commonly 5,5-dimethylcyclohexane-1,3-dione []
  • An aromatic aldehyde: Substituents on the aromatic ring can vary [, , , , , ]
  • An amine source: Such as methyl 3-aminocrotonate or ethyl acetoacetate []
  • A catalyst: Often ammonium acetate []

The reaction can be facilitated by various methods, including microwave irradiation and ultrasound []. These methods allow for faster reaction times and potentially higher yields compared to traditional heating methods.

Molecular Structure Analysis

Crystallographic studies of various substituted 1,4,5,6,7,8-hexahydroquinolines reveal key structural features [, , , , , ]:

  • Conformation: The 1,4-dihydropyridine ring and the cyclohexanone ring typically adopt specific conformations. The 1,4-dihydropyridine ring often adopts a boat conformation with the aryl substituent at the 4-position in a pseudo-axial orientation, perpendicular to the plane of the ring []. The cyclohexanone ring usually adopts a half-chair/sofa conformation.
  • Hydrogen bonding: Intermolecular hydrogen bonding, often involving the N-H group of the 1,4-dihydropyridine ring and the carbonyl oxygen of either the ester group or the cyclohexanone ring, influences the crystal packing of these molecules [].
Mechanism of Action
  • Calcium channel blockade: These compounds may inhibit calcium influx into vascular smooth muscle cells, leading to relaxation and a decrease in blood pressure [].
  • Inhibition of myosin phosphorylation: By antagonizing calmodulin, these compounds might directly inhibit myosin light chain kinase, leading to a decrease in myosin phosphorylation and subsequent smooth muscle relaxation [].
Applications
  • Antihypertensive agents: Compounds like Wy-46,300 and Wy-46,531 have shown promising antihypertensive effects in animal models, suggesting their potential use in treating hypertension [].

Methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This compound features a nitro group at the meta position of the phenyl ring attached to the hexahydroquinoline core. The study primarily focused on its crystal structure, revealing a boat conformation for the 1,4-DHP ring and a half-chair/sofa form for the cyclohexanone ring. []

3-Acetyl-2,7,7-trimethyl-4-phenyl-1,4,5,6,7,8-hexahydro-5-quinolone

  • Compound Description: This compound, also investigated for its crystal structure, differs from the previous entry by having an acetyl group at the 3-position instead of a methyl ester and lacking any substituents on the phenyl ring. []

Methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate

  • Compound Description: This compound is structurally similar to entry 1, with the nitro group now at the para position of the phenyl ring. The study focused on its crystal structure, revealing a tetragonal crystal system. []

Methyl 4-(3-cyanophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate

  • Compound Description: This structure features a cyano group at the meta position of the phenyl ring and was characterized by its orthorhombic crystal structure. []

Methyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate

  • Compound Description: This analog contains a chloro substituent at the para position of the phenyl ring. The paper reports a redetermination of its crystal structure, confirming a monoclinic crystal system. []

Methyl 4-(4-isopropylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate

  • Compound Description: This compound has an isopropyl group at the para position of the phenyl ring and was analyzed for its crystal structure, revealing a monoclinic crystal system. []

Methyl 4-(4-hydroxy-3-methoxy-phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate

  • Compound Description: This molecule features both a hydroxy and a methoxy group on the phenyl ring. The research focused on determining its crystal structure, which was found to be monoclinic. []

Alkyl 4-aryl-1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-5-oxoquinoline-3-carboxylates

  • Compound Description: This refers to a class of compounds synthesized using a rapid and efficient method involving the condensation of 5,5-dimethylcyclohexane-1,3-dione, aromatic aldehydes, and methyl 3-aminocrotonate or ethyl acetoacetate. []

1,4,5,6,7,8-hexahydro-2-methyl-5-oxo-4-(pentafluorophenyl)-1,7-naphthyridine-3-carboxylic acid methyl ester hydrochlorides

  • Compound Description: These compounds, specifically Wy-46,300 with a 3-phenoxy-2-hydroxypropyl substituent and Wy-46,531 with a 2-hydroxy-4-phenylbutyl substituent at the 7 position, are novel vascular relaxants and antihypertensive agents. They exhibit a dual mechanism of action by acting as Ca2+ antagonists and inhibiting myosin phosphorylation. []
  • Compound Description: This compound represents a key intermediate in the total regiospecific synthesis of the selagine tricyclic ring system. []

Properties

CAS Number

5478-84-2

Product Name

Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

IUPAC Name

prop-2-enyl 2-methyl-5-oxo-4-(2-propan-2-yloxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

InChI

InChI=1S/C23H27NO4/c1-5-13-27-23(26)20-15(4)24-17-10-8-11-18(25)22(17)21(20)16-9-6-7-12-19(16)28-14(2)3/h5-7,9,12,14,21,24H,1,8,10-11,13H2,2-4H3

InChI Key

YLEJOHKQTBYRDW-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3OC(C)C)C(=O)OCC=C

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3OC(C)C)C(=O)OCC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.